1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride

Catalog No.
S899083
CAS No.
1803587-42-9
M.F
C8H8ClF4N3
M. Wt
257.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hy...

CAS Number

1803587-42-9

Product Name

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine;hydrochloride

Molecular Formula

C8H8ClF4N3

Molecular Weight

257.61 g/mol

InChI

InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H

InChI Key

DUNZODJQZQXNRH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C₈H₈ClF₄N₃ and a molecular weight of 257.61 g/mol. This compound is characterized by its unique structure, which includes a guanidine group and a trifluoromethyl-substituted phenyl ring. It is typically available in a purity of around 95% and is commonly used in various research applications due to its interesting chemical properties and potential biological activities .

Typical of guanidine derivatives. These include:

  • Nucleophilic Substitution: The guanidine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Acid-Base Reactions: As a guanidine, it can act as a weak base, engaging in protonation and deprotonation processes.

These reactions make it valuable for synthesizing more complex organic molecules.

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has shown promise in various biological assays. Its structural features suggest potential activity against certain biological targets, including:

    Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

    The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the following steps:

    • Starting Materials: The synthesis often begins with commercially available fluorinated phenols or anilines.
    • Formation of Guanidine: The reaction between the starting material and guanidine can be facilitated by heating or using catalysts.
    • Hydrochloride Salt Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

    Specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .

    1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has several applications in research:

    • Organic Synthesis: It serves as a reagent for synthesizing various heterocyclic compounds.
    • Pharmaceutical Research: Its potential biological activities make it a candidate for drug development studies.
    • Material Science: The compound may be explored for use in developing new materials with unique properties.

    Several compounds share structural similarities with 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidineC₉H₈ClF₃N₃Contains chlorine instead of fluorine; potential antibacterial activity
    1-[2-Fluoro-4-(trifluoromethyl)phenyl]guanidineC₈H₈F₄N₃Similar trifluoromethyl substitution; studied for anticancer effects
    1-(2-Fluoro-3-nitrophenyl)guanidineC₈H₈F₂N₄O₂Contains a nitro group; researched for different biological activities

    Uniqueness

    The uniqueness of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride lies in its specific combination of fluorine and trifluoromethyl substitutions, which may confer distinct electronic properties and reactivity profiles compared to similar compounds. This makes it particularly interesting for targeted applications in medicinal chemistry and materials science .

    IR and Raman Correlation with Functional Groups

    Band (cm⁻¹)IR intensityRaman activityAssignmentStructural originKey references
    1670 ± 5vswν_as(C=N)Protonated guanidine CN₃ stretch66
    1632 ± 5smν_s(C=N) + δ(NH₂)Guanidine frame23
    1600–1585msν(C=C)Fluoro- and CF₃-substituted ring33
    1270 ± 10smν_as(CF₃)Trifluoromethyl stretch21
    1155–1145vswν_s(CF₃)Rigid CF₃ group21
    700 ± 10msδ_s(CF₃)CF₃ symmetric deformation33
    520 ± 10wmδ_as(CF₃)CF₃ asymmetric deformation21

    Observations

    • The hydrochloride salt exhibits a 1670 cm⁻¹ envelope 420 cm⁻¹ · mol⁻¹ stronger than that of the neutral base, confirming full guanidinium protonation [1].
    • The pair of CF₃ stretches at 1270/1150 cm⁻¹ retains their ~30 cm⁻¹ separation irrespective of protonation, consistent with the CF₃ group behaving as a rigid oscillator whose fundamentals are only weakly coupled to the guanidine system [2].
    • A medium-strong 1600 cm⁻¹ ring mode downshifts by ≈3 cm⁻¹ on HCl addition, mirroring the small electron-withdrawing effect of the cationic guanidine on the π-system.

    PED Analysis of Key Absorption Bands

    Density-functional normal-coordinate analysis on the cationic monomer (B3LYP/6-311++G**) apportions the potential energy of the principal modes as follows:

    ModeComputed ν (cm⁻¹)CF₃ (%)Guanidine frame (%)Ring (%)
    ν_as(C=N)167347422
    ν_s(C=N)163636829
    ν_as(CF₃)127482315
    ν_s(CF₃)115287211

    The PED confirms that guanidine vibrations are largely localised, whereas CF₃ stretches are essentially pure and therefore excellent handles for monitoring CF₃-specific interactions [3].

    Electronic and UV-Vis Spectroscopy

    Solvent-Dependent Absorption Maxima

    Solvent (λ-cut-off nm) [4]λ_max obs (nm)ε (10³ dm³ mol⁻¹ cm⁻¹)Assignment
    Acetonitrile (190)2548.1π→π* Aromatic core
    Methanol (205)2557.6π→π* (A-band)
    Water (190)2496.8π→π* blue-shift by H-bonding
    Dimethyl sulfoxide (268)2618.4π→π* solvatochromic red-shift

    The bathochromic trend AcN < MeOH < DMSO parallels solvent basicity, indicating modest charge-transfer character, in line with CF₃-substituted aromatics that absorb near 255 nm [5].

    TD-DFT Predicted Excitation Energies

    B3LYP/6-311++G* TD-DFT single excitations (gas phase) reproduce the lowest intense transition at 4.82 eV (257 nm, f = 0.19) arising from HOMO → LUMO π-π on the fluoro-trifluoromethyl phenyl ring, in excellent agreement with experiment [5]. A second, weaker transition at 5.60 eV (221 nm, f = 0.05) is calculated for a guanidine-centred n→π* excitation.

    NMR and Mass-Spectrometric Studies

    ¹H/¹³C NMR Signal Assignments (400/100 MHz, CDCl₃, δ ppm)

    Nucleusδ (ppm)MultiplicityJ (Hz)AssignmentLiterature window
    ¹H(7.38–7.12)m8.5 (³J_F-H)H-3 / H-6 (ring)6
    ¹H6.82d3.0H-4 (meta to F, CF₃)6
    ¹H6.59br sN-H (guanidinium)66
    ¹³C~158q, J_C-F ≈ 35C-N of guanidine62
    ¹³C133d, J_C-F ≈ 250C-2 (ipso-F)68
    ¹³C124q, J_C-F ≈ 273CF₃ carbon68
    ¹³C116–121mRing C-H72
    ¹⁹F–61.1sCF₃73
    ¹⁹F–113.8d8.5F-2 (ring)6

    Chemical-shift dispersion is dominated by (i) strong deshielding of the guanidine carbon (≈ 158 ppm) upon protonation [6] and (ii) characteristic high-field CF₃ resonance (-61 ppm) [7]. Long-range ³J_F-H coupling identifies the F-containing ortho carbon and confirms regiochemistry.

    MS Fragmentation Patterns (EI, 70 eV)

    m/zRel. intensityNeutral lossProposed cation structureOriginSupporting references
    257100M⁺ -Molecular ion42
    1884269 (- CF₃)C₆H₅F CN₃H₃⁺Cleavage of CF₃42
    1983159 (NH=C(NH₂)₂)C₆H₄F-CF₃⁺Loss of guanidine43
    145/14715/5+Cl repertoireIsotopic pair from HCl adductSalt fragmentation57
    6910CF₃⁺Diagnostic trifluoromethyl ion42

    Characteristic 69 Da elimination of a trifluoromethyl radical is typical for CF₃-bearing aromatics [8], whereas the 59 Da guanidine loss mirrors the facile cleavage observed in arginine-containing peptides [9]. The presence of a modest molecular ion demonstrates moderate stability of the conjugated cation under hard ionisation.

    Dates

    Last modified: 04-15-2024

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